1-(3-(Difluoromethoxy)phenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Difluoromethoxy)phenyl)naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a 3-(difluoromethoxy)phenyl group
Vorbereitungsmethoden
The synthesis of 1-(3-(Difluoromethoxy)phenyl)naphthalene typically involves the reaction of naphthalene derivatives with difluoromethoxy-substituted phenyl compounds. One common method includes the use of a Friedel-Crafts alkylation reaction, where naphthalene is reacted with 3-(difluoromethoxy)benzyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
1-(3-(Difluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(Difluoromethoxy)phenyl)naphthalene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-(Difluoromethoxy)phenyl)naphthalene and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives have been shown to inhibit monoamine oxidase (MAO) by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This interaction is crucial in the context of treating neurological disorders like depression and Parkinson’s disease.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Difluoromethoxy)phenyl)naphthalene can be compared with other naphthalene derivatives, such as:
1-(3-Methoxyphenyl)naphthalene: Similar in structure but lacks the fluorine atoms, which can significantly alter its chemical reactivity and biological activity.
1-(3-Trifluoromethoxyphenyl)naphthalene: Contains a trifluoromethoxy group instead of a difluoromethoxy group, leading to different electronic and steric effects.
1-(3-Chlorophenyl)naphthalene:
The presence of the difluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H12F2O |
---|---|
Molekulargewicht |
270.27 g/mol |
IUPAC-Name |
1-[3-(difluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2O/c18-17(19)20-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17H |
InChI-Schlüssel |
KUISTZBMOAABIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.